![molecular formula C10H9F3O B13627030 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)
1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is a chemical compound that has garnered significant scientific interest due to its unique structure and properties. The compound is characterized by the presence of a methoxy group and a trifluoropropenyl group attached to a benzene ring, making it a valuable subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-methoxybenzene with 3,3,3-trifluoropropene under specific conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Birch reduction can be employed to convert the aromatic ring to a 1,4-cyclohexadiene using sodium or lithium in liquid ammonia.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can direct the incoming electrophile to the ortho and para positions.
Scientific Research Applications
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interaction with various molecular targets. The methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The trifluoropropenyl group can participate in various chemical reactions, altering the compound’s overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene can be compared with other benzene derivatives such as:
1-Methoxy-4-methylbenzene: Similar in structure but lacks the trifluoropropenyl group, resulting in different reactivity and applications.
1,2-Dimethoxybenzene: Contains two methoxy groups, leading to different electronic effects on the benzene ring.
1,4-Dimethoxybenzene: Another derivative with distinct substitution patterns affecting its chemical behavior.
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-methoxy-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H9F3O/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13/h2-7H,1H3/b6-5+ |
InChI Key |
MYIJLSUNCCIDJQ-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


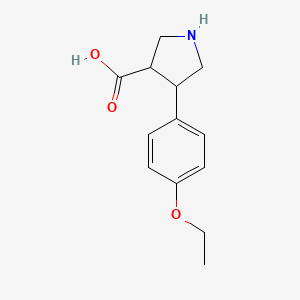

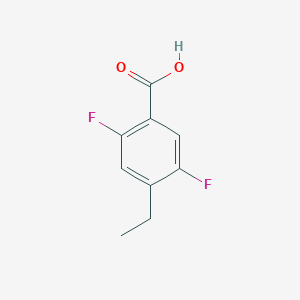

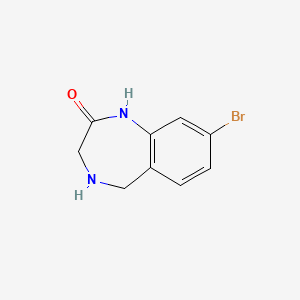
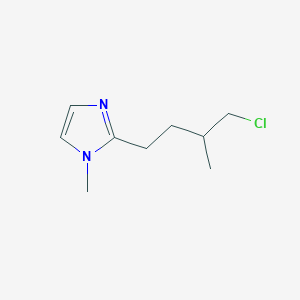
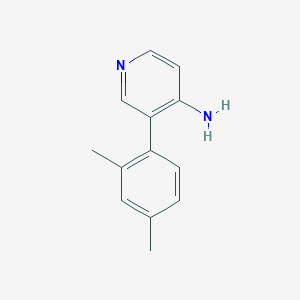
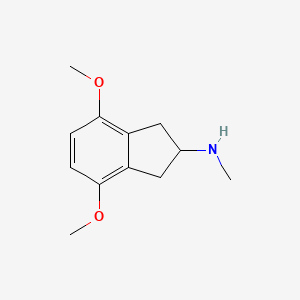
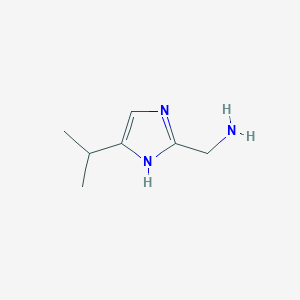
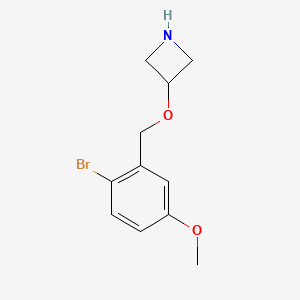
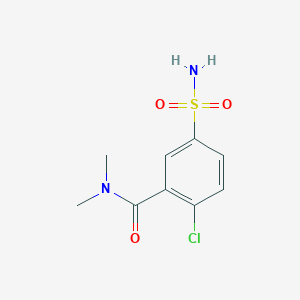

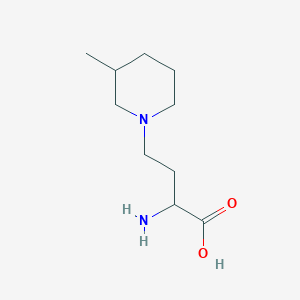
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
